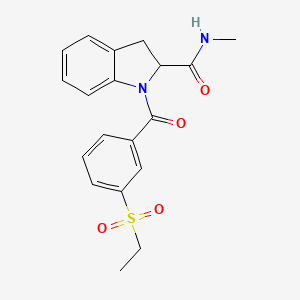![molecular formula C19H21FN2O3 B7449673 2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone, also known as Mivebresib, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone works by inhibiting the BET family of proteins, which play a crucial role in gene regulation. Specifically, this compound binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and transcription factors. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and inflammation, ultimately resulting in the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the expression of genes involved in DNA damage repair, making cancer cells more susceptible to chemotherapy and radiation therapy. In animal models of inflammatory disorders, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of BET proteins in gene regulation. Additionally, this compound has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and therapeutic potential. However, this compound also has some limitations. Its potency can vary depending on the cell line or tissue type being studied, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone. One area of interest is the development of combination therapies that include this compound and other drugs, such as chemotherapy or immune checkpoint inhibitors. Additionally, there is ongoing research into the role of BET proteins in other diseases, such as neurodegenerative disorders and viral infections, which could lead to new therapeutic applications for this compound. Finally, there is interest in developing more potent and selective BET inhibitors that could have improved efficacy and fewer off-target effects.
Métodos De Síntesis
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone can be synthesized using a variety of methods, including a one-pot, three-step procedure involving the condensation of 5-fluoro-2-hydroxybenzaldehyde with 4-aminobenzylamine, followed by the reaction with 4-morpholine-1-ylbutan-1-one. The resulting product is then purified by column chromatography to yield this compound.
Aplicaciones Científicas De Investigación
2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone has been extensively studied for its therapeutic potential in cancer and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
2-[4-[(5-fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-3-6-18(23)15(12-16)13-21-17-4-1-14(2-5-17)11-19(24)22-7-9-25-10-8-22/h1-6,12,21,23H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGHIWKZAGXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NCC3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7449612.png)
![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![[(3R,8aS)-2-[(5-chlorofuran-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B7449657.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
![N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7449681.png)
![N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449687.png)
![3-[1-(Cyclopropylmethoxy)butan-2-yl]-1-(1-hydroxypropan-2-yl)-1-(2-hydroxypropyl)urea](/img/structure/B7449694.png)
